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This technical guide provides an in-depth overview of the in vitro potency of TNO155, a
selective allosteric inhibitor of SHP2, on the phosphorylation of Extracellular Signal-Regulated
Kinase (p-ERK). TNO155 targets the protein tyrosine phosphatase SHP2, a critical node in the
RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various
cancers.[1] Inhibition of SHP2 by TNO155 prevents downstream signaling, leading to a
reduction in p-ERK levels and subsequent inhibition of tumor cell growth.[1] This guide
summarizes key quantitative data, details experimental protocols for assessing p-ERK
signaling, and provides visual representations of the signaling pathway and experimental
workflows.

Data Presentation: In Vitro Efficacy of TNO155

The following table summarizes the in vitro effects of TNO155 on cell viability and p-ERK
signaling in various cancer cell lines. While direct IC50 values for p-ERK inhibition are not
extensively published, a clear dose-dependent suppression of p-ERK has been demonstrated.
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Observations
Cell Line Cancer Type Parameter Value (pM) on p-ERK
Signaling

Dose-dependent
downregulation
of p-MEK and p-
Oral Squamous IC50 (Cell ERK observed at
ORL-195 ] o <1
Cell Carcinoma Viability) 1-hour post-
treatment. The
inhibitory effect

was durable.[1]

Similar to ORL-
195, showed a
durable, dose-
Oral Squamous IC50 (Cell
SCC-9 ] o <1 dependent
Cell Carcinoma Viability) )
suppression of p-

MEK and p-ERK.
[1]

The inhibitory
effect on p-MEK
and p-ERK was
abrogated after

Oral Squamous IC50 (Cell

BICR10 ] o >10 24 hours of

Cell Carcinoma Viability) ]
treatment with 10
UM TNO155,
indicating

resistance.[1]

Similar to
BICR10,
Oral Squamous IC50 (Cell demonstrated a
PE/CA-PJ15 ] o > 10 )
Cell Carcinoma Viability) transient
inhibition of p-
ERK.[1]
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EGFR-mutant

Lung Cancer

PC-14

N/A

N/A

Rebound of p-
ERK levels was
observed after
24 hours of
treatment with
the EGFR
inhibitor
nazartinib, which
was prevented
by combination
with TNO155.[2]

KRAS G12C

Lung Cancer

NCI-H2122

N/A

N/A

TNO155 in
combination with
a KRAS G12C
inhibitor led to
further inhibition
of MEK and ERK
as early as 15
minutes of

treatment.[2]

BRAF V600E
HT-29 Colorectal
Cancer

N/A

N/A

TNO155
prevented the
rebound of p-
ERK levels
observed after
24 hours of
treatment with
dabrafenib plus

trametinib.[2]

Kelly ALK-mutant
Neuroblastoma

IC50 (Cell
Viability)

~1-10

Combination
treatment with
ALK inhibitors
showed
enhanced
inactivation of
the RAS-MAPK
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pathway, as
indicated by
decreased p-
ERK1/2.[3][4]

ALK-mutant IC50 (Cell

Neuroblastoma Viability)

SH-SY5Y

Similar to Kelly
cells,
combination with
ALK inhibitors
resulted in
decreased p-
ERK1/2 levels.[3]

[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following

diagrams are provided in Graphviz DOT language.
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Diagram 1. TNO155 Inhibition of the SHP2-Mediated MAPK/ERK Signaling Pathway.
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Diagram 2. Experimental Workflow for Assessing In Vitro Potency of TNO155 on p-ERK
Signaling.

Experimental Protocols
Western Blot for p-ERK and Total ERK

This protocol outlines the steps for determining the levels of phosphorylated and total ERK in
cell lysates following treatment with TNO155.

1. Cell Culture and Treatment:

e Seed cells (e.g., 5 x 1075 cells/well) in a 6-well plate and allow them to adhere overnight in a
humidified incubator at 37°C with 5% CO2.

o Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 4-24 hours in
a serum-free medium.

o Treat the cells with a dose range of TNO155 (e.g., 0.1, 1, 10 uM) or vehicle control (DMSO)
for the desired time (e.g., 1, 6, 24 hours).

« If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to
induce ERK phosphorylation.

2. Cell Lysis and Protein Quantification:

o Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline
(PBS).

o Add 100-200 puL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase
inhibitors to each well.

 Incubate on ice for 15-30 minutes with occasional swirling.
o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

o Carefully transfer the supernatant to a new tube, avoiding the pellet.
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

. SDS-PAGE and Protein Transfer:

Normalize the protein concentration of all samples with lysis buffer. Prepare samples for
loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Load equal amounts of protein (typically 20-30 ug) per lane onto a 10% or 12% SDS-
polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours
or overnight at 4°C.

. Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-
phospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with
gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
diluted in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

. Signal Detection and Analysis:

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's
instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.
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» Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-
ray film.

o To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total
ERK1/2 and a loading control (e.g., B-actin or GAPDH).

e Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-
ERK signal to the total ERK signal.

Cell-Based ELISA for p-ERK

This protocol provides a higher-throughput method for quantifying p-ERK levels.
1. Cell Seeding and Treatment:

e Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day
of the assay.

o Follow the same treatment and stimulation procedures as described for the Western blot
protocol.

2. Cell Lysis:

o After treatment, aspirate the medium and add 50-100 pL of the lysis buffer provided with the
ELISA kit to each well.

 Incubate for 15-30 minutes at room temperature on an orbital shaker.
3. ELISA Procedure:
o Transfer the cell lysates to the antibody-coated 96-well plate provided in the Kkit.

» Follow the manufacturer's instructions for incubation with detection antibodies, washing
steps, and substrate addition.

e Measure the absorbance or fluorescence using a microplate reader at the specified
wavelength.
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A parallel plate can be used to measure total ERK for normalization.

4. Data Analysis:

Subtract the background reading from all samples.

Normalize the p-ERK signal to the total ERK signal for each condition.

Plot the normalized p-ERK levels against the concentration of TNO155 to determine the in
vitro potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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